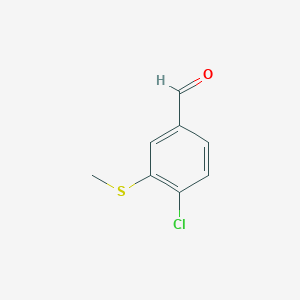

4-Chloro-3-(methylthio)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAIUCCJCLRFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 3 Methylthio Benzaldehyde

Strategic Approaches to Aryl Thioether and Halogen Co-Substitution on Benzaldehyde (B42025) Scaffolds

The simultaneous presence of a halogen and a thioether on a benzaldehyde scaffold requires carefully planned synthetic routes. These strategies often involve either the introduction of one group onto a precursor already containing the other, or the concurrent formation of the desired substitution pattern.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic compounds. This approach is particularly useful when an aromatic ring is activated by electron-withdrawing groups, facilitating the displacement of a leaving group by a nucleophile.

One common SNAr strategy involves the displacement of a halogen atom with a thiolate reagent. For instance, starting with a di-halogenated benzaldehyde, a thiolate can selectively replace one of the halogens. The regioselectivity of this reaction is crucial and is often influenced by the electronic nature of the aromatic ring and the positions of the existing substituents. While direct displacement on p-chlorobenzaldehyde itself is challenging due to the deactivating nature of the chlorine and the aldehyde group, precursors with activating groups or different halogen arrangements are often employed. The reaction of 2,4-dichloroquinazoline (B46505) with amine nucleophiles, for example, demonstrates the principle of regioselective SNAr where the chlorine at the 4-position is preferentially substituted. mdpi.com

Directed Ortho-Metalation and Electrophilic Quenching Strategies for Aldehyde Functionalization

Directed ortho-metalation (DoM) is a highly effective method for the regioselective functionalization of aromatic compounds. chem-station.comorganic-chemistry.org This technique utilizes a directing group to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. chem-station.comorganic-chemistry.org The resulting aryl-lithium species can then react with an electrophile to introduce a desired substituent.

For benzaldehydes, the aldehyde group itself is reactive towards organolithiums. chem-station.com Therefore, it must be protected in-situ. This can be achieved using a deprotonated chelating diamine, which allows for ortho-lithiation to proceed. chem-station.com Following metalation, quenching with an appropriate electrophile, such as a sulfur-containing reagent, introduces the methylthio group. Subsequent halogenation at the adjacent position can then be performed to yield the final product. The interaction between the lithium and the electron-rich directing group is key to favoring lithiation at the ortho position. chem-station.com

Recent advancements have also explored the use of transient directing groups, which are formed in-situ and avoid the need for separate protection and deprotection steps. nih.govresearchgate.netacs.org These methods have been successfully applied to achieve ortho-C-H arylation, chlorination, and bromination of benzaldehyde substrates. nih.govresearchgate.net

Oxidative Transformation of Corresponding Alcohols (e.g., 4-methylthiobenzyl alcohol oxidation)

The oxidation of a corresponding substituted benzyl (B1604629) alcohol provides a direct route to the desired benzaldehyde. This approach is advantageous when the substituted alcohol is readily available. A variety of oxidizing agents can be employed for this transformation.

Traditionally, hazardous heavy-metal reagents like pyridinium (B92312) chlorochromate (PCC) were used. gordon.edu However, greener alternatives are now favored. An environmentally safer method utilizes a catalyst formed from sodium molybdate, activated by aqueous hydrogen peroxide, which also serves as the solvent. gordon.edu Other methods include the use of palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) under solvent-free conditions with a stream of oxygen, or using tert-butyl hydroperoxide with MnO4-exchanged Mg-Al-hydrotalcite catalysts. nih.govsciencemadness.orgresearchgate.net

| Oxidant/Catalyst | Conditions | Yield |

| Sodium Molybdate/H₂O₂ | Aqueous | High |

| Pd/AlO(OH)/O₂ | Solvent-free, ultrasonic | High (>96% for similar compounds) nih.gov |

| MnO₄⁻-exchanged Mg-Al-hydrotalcite/TBHP | Solvent-free, reflux | High researchgate.net |

Reductive Transformation of Sulfinyl or Sulfonyl Derivatives (e.g., 4-methylsulfinylbenzaldehyde reduction)

Similarly, the aldehyde functional group can be obtained through the reduction of a corresponding carboxylic acid or its derivatives. For example, the hydrosilylation of aldehydes and ketones to their corresponding alcohols using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate has been demonstrated for compounds like 4-methoxybenzaldehyde. researchgate.net This indicates the potential for selective reductions in the presence of other functional groups.

Catalytic Approaches (e.g., SZTA catalyst with thioanisole (B89551) and CO)

Catalytic methods offer an efficient and atom-economical route to benzaldehyde derivatives. A notable example is the use of a solid superacid SZTA catalyst (SO₄²⁻/ZrO₂-TiO₂-V₂O₅) for the carbonylation of thioanisole. google.comgoogle.com In this process, thioanisole reacts with carbon monoxide (CO) in the presence of the SZTA catalyst to produce 4-methylthiobenzaldehyde. google.comgoogle.com

The reaction is typically carried out in an autoclave under pressure. google.comgoogle.com The SZTA catalyst is prepared by treating a mixed metal oxide support with sulfate (B86663) and vanadate (B1173111) ions. google.comgoogle.com This method is environmentally friendly due to its high atom economy and minimal waste generation. google.com

| Catalyst | Substrates | Conditions | Yield |

| SZTA | Thioanisole, CO | 70-90°C, 0.5-5 MPa | Up to 96% google.com |

Vilsmeier-Haack Formylation Strategies for Thioanisole Derivatives

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.orgijpcbs.com This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.comtcichemicals.comnumberanalytics.com The reaction can also utilize other reagents such as thionyl chloride, oxalyl chloride, or phosgene (B1210022) to generate the active formylating agent. tcichemicals.comthieme-connect.detcichemicals.com

The mechanism begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.comyoutube.com This reagent is a relatively weak electrophile compared to those used in Friedel-Crafts reactions, which is why the Vilsmeier-Haack reaction is most effective on activated aromatic substrates containing electron-donating groups, such as phenols, anilines, and their derivatives, including thioanisoles. chemistrysteps.com The electron-rich aromatic ring then attacks the Vilsmeier reagent in an electrophilic aromatic substitution. organic-chemistry.org The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.orgjk-sci.com

In the context of synthesizing 4-Chloro-3-(methylthio)benzaldehyde, the starting material would be 1-chloro-2-(methylthio)benzene. The regioselectivity of the formylation is dictated by the directing effects of the substituents on the benzene (B151609) ring. The methylthio group (-SMe) is an electron-donating group and is strongly ortho-, para-directing. The chloro group (-Cl) is electron-withdrawing yet also ortho-, para-directing. In such disubstituted systems, the powerful activating and directing effect of the methylthio group dominates, guiding the incoming electrophile. The formylation is expected to occur at the position that is para to the methylthio group and meta to the chloro group, resulting in the desired product, this compound. Formylation generally favors the less sterically hindered para position on a substituted ring. jk-sci.com

Kinetic studies on the Vilsmeier-Haack formylation of thiophene (B33073) derivatives have shown that the reaction order can depend on the reactivity of the substrate. rsc.org For less reactive substrates, the reaction can be first-order in each of the aromatic substrate, DMF, and POCl₃, while for more reactive substrates, the rate-determining step can shift to the formation of the Vilsmeier reagent itself. rsc.org

| Parameter | Description |

| Reactants | 1-Chloro-2-(methylthio)benzene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Intermediate | Vilsmeier Reagent (N,N-dimethylchloroiminium ion) |

| Directing Group | The methylthio (-SMe) group is the primary activating and directing group. |

| Product | This compound |

| Workup | Aqueous hydrolysis of the intermediate iminium salt. |

Evaluation of Synthetic Pathway Efficiency, Selectivity, and Green Chemistry Principles

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired final product. libretexts.org The ideal reaction has a 100% atom economy, where all reactant atoms are found in the desired product, with no byproducts. libretexts.org

The Vilsmeier-Haack reaction, while effective, typically has a low atom economy due to the generation of significant byproducts. The balanced equation for the formylation of an aromatic compound (Ar-H) is:

Ar-H + C₃H₇NO (DMF) + POCl₃ → Ar-CHO + [H₂N(CH₃)₂]⁺Cl⁻ + HPO₂Cl₂ (simplified byproducts)

To calculate the atom economy for the synthesis of this compound (Molar Mass ≈ 186.65 g/mol ) from 1-chloro-2-(methylthio)benzene (Molar Mass ≈ 158.64 g/mol ):

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Assuming the reactants are 1-chloro-2-(methylthio)benzene, DMF (73.09 g/mol ), and POCl₃ (153.33 g/mol ), the atom economy is significantly less than 100% due to the atoms ending up in the non-desired byproducts. This highlights a key area for improvement from a green chemistry perspective. youtube.com

The environmental footprint of the Vilsmeier-Haack reaction is also influenced by:

Reagents: The use of phosphorus oxychloride, which is corrosive and water-sensitive, and solvents like dichloroethane or DMF, which pose environmental and health risks. mdpi.com

Byproducts: The reaction generates phosphorus-containing waste and amine salts that require proper disposal.

| Green Chemistry Metric | Assessment for Vilsmeier-Haack Synthesis | Potential Improvements |

| Atom Economy | Low, due to the formation of stoichiometric byproducts. | Develop catalytic formylation methods with fewer byproducts. |

| Reagent & Solvent Choice | Often involves hazardous reagents (POCl₃) and solvents (DMF, dichloroethane). mdpi.com | Use of solvent-free conditions or greener solvents; alternative Vilsmeier reagent synthesis. scirp.orgscirp.org |

| Waste Generation | Produces phosphorus-based and salt byproducts requiring treatment. | Recover and reuse byproducts where possible, such as phthalic anhydride (B1165640) in alternative VH reagent synthesis. scirp.org |

| Energy Efficiency | Reactions may require heating, increasing energy consumption. | Explore reactions at ambient temperature or using alternative energy sources like microwaves or ultrasonics. |

The target molecule, this compound, is itself achiral and therefore does not have stereoisomers. Consequently, its direct synthesis does not involve stereochemical control. However, the aldehyde functional group is a crucial prochiral center. If this compound is used as an intermediate in a more complex, multi-step synthesis, the reactions at the carbonyl carbon can lead to the formation of new stereocenters. Controlling the stereochemical outcome of these subsequent reactions is a critical aspect of modern organic synthesis.

For example, the nucleophilic addition of a Grignard reagent or an organolithium compound to the aldehyde group of this compound would generate a chiral secondary alcohol. Without any controlling elements, this reaction would typically produce a racemic mixture (an equal mixture of both enantiomers).

Strategies to achieve stereochemical control in such transformations include:

Substrate Control: Where existing stereocenters in the nucleophile influence the stereochemical outcome of the addition to the aldehyde. youtube.com

Auxiliary Control: A temporary chiral group (an auxiliary) can be attached to the reacting molecule to direct the approach of the nucleophile, after which the auxiliary is removed. youtube.com

Reagent Control: Employing a chiral reagent, such as a borane (B79455) reducing agent modified with a chiral ligand, to selectively produce one enantiomer of the alcohol product.

Asymmetric Catalysis: Using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) to guide the reaction towards the formation of a single enantiomer. nih.govkanazawa-u.ac.jpnih.gov This is often the most efficient and atom-economical method for generating chiral molecules.

The Felkin-Anh and Cram's rule models are often used to predict the stereochemical outcome of nucleophilic additions to carbonyls that have a stereocenter at the adjacent alpha position. acs.org While this compound lacks this adjacent stereocenter, these principles underscore the importance of steric and electronic factors in directing the facial selectivity of nucleophilic attack, a concept central to all asymmetric synthesis involving carbonyls.

Reaction Pathways and Mechanistic Studies of 4 Chloro 3 Methylthio Benzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde moiety in 4-Chloro-3-(methylthio)benzaldehyde is a key center for a variety of chemical transformations. The carbonyl carbon is electrophilic, making it a target for nucleophiles, while the carbonyl oxygen possesses lone pairs of electrons, allowing it to act as a proton acceptor or a Lewis base.

Condensation reactions are a significant class of reactions for this compound, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a well-established transformation. sigmaaldrich.com For this compound, this reaction proceeds via the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. brainly.com This intermediate then undergoes acid-catalyzed dehydration to yield the stable Schiff base. chegg.com The reaction rate is typically optimal under mildly acidic conditions (around pH 5), as sufficient acid is required to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, while ensuring the amine remains sufficiently nucleophilic. sigmaaldrich.comchegg.com

While specific studies on this compound are not extensively documented, research on the closely related 4-(methylthio)benzaldehyde (B43086) provides valuable insights. A series of Schiff bases derived from 4-(methylthio)benzaldehyde and various amines have been synthesized in good yields (68-82%) by refluxing equimolar concentrations in methanol (B129727) with a catalytic amount of sulfuric acid. mychemblog.com

Table 1: Synthesis of Schiff Bases from 4-(methylthio)benzaldehyde and Various Amines. mychemblog.com

| Amine Reactant | Product | Yield (%) |

| 3,5-Dibromopyrazin-2-amine | (E)-N-(4-(Methylthio)benzylidene)-3,5-dibromopyrazin-2-amine | 75 |

| 4-Aminophenol | 4-(((E)-(4-(methylthio)phenyl)methylene)amino)phenol | 82 |

| 2-Aminophenol | 2-(((E)-(4-(methylthio)phenyl)methylene)amino)phenol | 78 |

| 4-Aminoantipyrine | 4-(((E)-(4-(methylthio)phenyl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 80 |

The presence of the electron-withdrawing chloro group in this compound is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates in Schiff base formation compared to 4-(methylthio)benzaldehyde.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. chemicalforums.com In the case of this compound, which lacks α-hydrogens, it can act as the electrophilic partner in a crossed or mixed aldol condensation with an enolizable ketone (an activated ketone). youtube.com The reaction is typically base-catalyzed, where the base abstracts an α-proton from the ketone to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. youtube.com The resulting β-hydroxy ketone can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated ketone (a conjugated enone). chemicalforums.com

Studies on the crossed aldol condensation of the similar 4-chlorobenzaldehyde (B46862) with various ketones have been reported. For instance, the reaction of 4-chlorobenzaldehyde with acetone (B3395972) in the presence of sodium hydroxide (B78521) yields 1,5-bis(4-chlorophenyl)-1,4-pentadien-3-one, indicating that the aldehyde reacts with both α-carbons of the ketone. brainly.comchegg.com The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which then dehydrates. brainly.com

Table 2: Examples of Crossed Aldol Condensation with 4-Chlorobenzaldehyde.

| Ketone | Catalyst | Product | Reference |

| Acetone | NaOH | 1,5-bis(4-chlorophenyl)-1,4-pentadien-3-one | brainly.comchegg.com |

| Cyclohexanone | Fe3O4@Fe(OH)3 | 2,6-bis(4-chlorobenzylidene)cyclohexanone | researchgate.net |

The methylthio group at the 3-position of this compound is not expected to significantly alter the course of the aldol condensation, as the primary reactive site is the aldehyde group.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a carbon atom flanked by two electron-withdrawing groups), typically in the presence of a weak base as a catalyst. mychemblog.comthermofisher.com This reaction is a versatile method for the synthesis of α,β-unsaturated compounds. purechemistry.org For this compound, it would react with active methylene compounds such as malononitrile (B47326), diethyl malonate, or ethyl acetoacetate (B1235776).

The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. mychemblog.com Subsequent dehydration of the intermediate adduct leads to the final product. mychemblog.com The use of catalysts like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) is common. mychemblog.com

Research on the Knoevenagel condensation of 4-chlorobenzaldehyde with various active methylene compounds has been documented. For example, the condensation of 4-chlorobenzaldehyde with malononitrile and ethyl acetoacetate has been optimized, yielding highly functionalized 4H-pyran derivatives in excellent yields. researchgate.net

Table 3: Knoevenagel Condensation of 4-Chlorobenzaldehyde.

| Active Methylene Compound | Catalyst | Product Type | Reference |

| Malononitrile & Ethyl Acetoacetate | [bmim]OH | 4H-pyran derivative | researchgate.net |

| Malonic acid | Pyridine/Piperidine | Cinnamic acid derivative | mychemblog.com |

The electronic nature of the substituents on the benzaldehyde (B42025) ring can influence the reaction rate, with electron-withdrawing groups generally favoring the nucleophilic attack on the carbonyl carbon.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org This reaction is highly valuable due to the specific placement of the newly formed double bond. libretexts.org The reaction of this compound with a Wittig reagent would proceed through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. organic-chemistry.org This ring subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

Experimental procedures for the Wittig reaction have been described for chlorobenzaldehydes. For instance, the reaction of 4-chlorobenzaldehyde with (carbethoxymethylene)triphenylphosphorane (B24862) in dichloromethane (B109758) at room temperature yields ethyl 4-chlorocinnamate. libretexts.orgchegg.com

Table 4: Wittig Reaction of 4-Chlorobenzaldehyde.

| Wittig Reagent | Solvent | Product | Reference |

| (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | Ethyl 4-chlorocinnamate | libretexts.org |

| (Carbethoxymethylene)triphenylphosphorane | Hexanes (solvent-free mixing) | Ethyl 4-chlorocinnamate | chegg.com |

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally lead to the formation of the (E)-alkene. organic-chemistry.org The presence of the chloro and methylthio groups on the aromatic ring of this compound is not expected to interfere with the fundamental course of the Wittig reaction.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent ([Ag(NH3)2]+). Milder and more selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used to oxidize primary alcohols to aldehydes and may not be effective for the further oxidation to a carboxylic acid. Conversely, stronger oxidants are required for the aldehyde to carboxylic acid conversion.

It is important to consider the potential for oxidation of the methylthio group to a sulfoxide (B87167) or sulfone under harsh oxidizing conditions. Therefore, the choice of oxidant and reaction conditions would need to be carefully selected to achieve selective oxidation of the aldehyde group. For instance, a buffered potassium permanganate solution or a Jones oxidation (chromic acid in acetone) could potentially be employed. Another approach could involve the use of silver (I) oxide in a basic medium.

Reduction Reactions to Alcohols and Alkanes

The aldehyde functional group of this compound can be readily reduced to form the corresponding alcohol or completely reduced to an alkane. The choice of reducing agent and reaction conditions dictates the final product.

Reduction to Alcohol:

The reduction of the aldehyde to a primary alcohol, (4-chloro-3-(methylthio)phenyl)methanol, can be achieved using mild reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and effective method for this transformation. The reaction proceeds via nucleophilic attack of the hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

Reduction to Alkane:

More vigorous reduction conditions are required to convert the aldehyde group to a methyl group, yielding 4-chloro-1-methyl-2-(methylthio)benzene. Classic methods for this complete reduction include the Wolff-Kishner and Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction employs a zinc-mercury amalgam in concentrated hydrochloric acid.

Conversion to Nitriles via Oxidative Amination

The aldehyde can be transformed into a nitrile, 4-chloro-3-(methylthio)benzonitrile, through an oxidative amination process. This one-pot reaction typically involves the condensation of the aldehyde with an ammonia (B1221849) source, such as aqueous ammonia, followed by in-situ oxidation of the resulting imine. organic-chemistry.org Various oxidizing agents can be employed, including trichloroisocyanuric acid (TCCA) in the presence of a catalyst like TEMPO. organic-chemistry.org This method provides an efficient route to nitriles, which are valuable intermediates in the synthesis of carboxylic acids, amines, and other nitrogen-containing heterocycles. organic-chemistry.org

Reactivity of the Aryl Halide Functionality (Chlorine at Position 4)

The chlorine atom attached to the aromatic ring at position 4 is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. researchgate.netsigmaaldrich.com For this compound, these reactions offer a powerful strategy to introduce a wide variety of substituents at the 4-position. The reactivity of aryl chlorides in these couplings is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems and harsher reaction conditions. fishersci.co.uklibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. fishersci.co.uklibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. fishersci.co.uklibretexts.org For chloroarenes, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often necessary to facilitate the challenging oxidative addition step. nih.gov The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds and has found application in the production of fungicides. rsc.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orglibretexts.org The classic Sonogashira coupling employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govorganic-chemistry.org Copper-free versions of this reaction have also been developed. nih.gov This method is a direct route to arylalkynes, which are important precursors for many complex molecules, including pharmaceuticals and organic materials. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org A key advantage of the Heck reaction is its ability to form carbon-carbon bonds with high stereoselectivity, typically yielding the trans-alkene. organic-chemistry.orgyoutube.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | C-C | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, base |

| Heck | Alkene | C-C | Pd catalyst, base |

The chlorine atom of this compound can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNA) reaction. However, due to the electron-donating nature of the methylthio group and the deactivating effect of the aldehyde group (meta-directing), the aromatic ring is not strongly activated towards nucleophilic attack. Therefore, harsh reaction conditions, such as high temperatures and the use of highly reactive nucleophiles, are often required. libretexts.org

The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a high-energy intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the chloride ion restores the aromaticity of the ring. The presence of electron-withdrawing groups ortho or para to the leaving group would significantly facilitate this reaction, which is not the case for this specific molecule. libretexts.org

Transformations Involving the Methylthio Group (Sulfur at Position 3)

The methylthio group (-SCH3) at position 3 offers another handle for synthetic modification, primarily through oxidation to higher oxidation states.

The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide (-SOCH3) or a sulfone (-SO2CH3). The extent of oxidation depends on the choice of oxidizing agent and the reaction stoichiometry.

Oxidation to Sulfoxide: The oxidation of the methylthio group to a methylsulfinyl group yields 4-chloro-3-(methylsulfinyl)benzaldehyde. This transformation can be achieved using one equivalent of a mild oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the methylthio group with a stronger oxidizing agent or an excess of the oxidant leads to the formation of the corresponding sulfone, 4-chloro-3-(methylsulfonyl)benzaldehyde. google.comgoogle.com Reagents like potassium permanganate (KMnO4) or hydrogen peroxide with a catalyst are commonly used for this purpose. google.comgoogle.com The resulting sulfone is a valuable synthetic intermediate, as the methylsulfonyl group is a strong electron-withdrawing group and can act as a good leaving group in certain reactions.

Table 2: Oxidation Products of the Methylthio Group

| Product | Chemical Formula | Key Reagents |

|---|---|---|

| 4-Chloro-3-(methylsulfinyl)benzaldehyde | C8H7ClO2S | H2O2, Acetic Acid or m-CPBA (1 equiv.) |

| 4-Chloro-3-(methylsulfonyl)benzaldehyde | C8H7ClO3S | KMnO4 or excess H2O2 |

Desulfurization Reactions

The methylthio (-SCH₃) group in this compound is susceptible to removal through various desulfurization methods. These reactions are significant for synthesizing derivatives where the sulfur-containing moiety is replaced by hydrogen or other functional groups. Common desulfurization techniques applicable to aryl thioethers involve reductive cleavage using metal-based reagents or catalytic hydrogenation.

One of the most prevalent methods for the desulfurization of thioethers is Raney nickel reduction. This process involves the hydrogenolysis of the carbon-sulfur bond. For this compound, this reaction would be expected to yield 4-chlorobenzaldehyde. The reaction proceeds on the surface of the catalyst, where the sulfur atom adsorbs, leading to the cleavage of the C-S bond and saturation of the resulting carbon and sulfur fragments with hydrogen.

Other reagents capable of effecting desulfurization include nickel boride (Ni₂B), generated in situ from a nickel(II) salt and sodium borohydride, and other catalytic systems under hydrogen pressure. The specific conditions, such as solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity, minimizing potential side reactions like the reduction of the aldehyde or the chloro group.

Table 1: Representative Desulfurization Conditions for Aryl Methyl Thioethers

| Reagent/Catalyst | Solvent | Temperature (°C) | General Outcome |

| Raney Nickel | Ethanol (B145695) | 25-80 | C-S bond cleavage |

| NiCl₂ / NaBH₄ | Methanol/THF | 0-25 | Reductive desulfurization |

| H₂ / Pd/C | Ethanol/Acetic Acid | 25-100 | Catalytic hydrogenolysis |

| Mo(CO)₆ / BF₃·OEt₂ | Dichloromethane | 25 | Reductive desulfurization |

Note: This table presents generalized conditions for the desulfurization of aryl methyl thioethers, which would be applicable to this compound.

Role in Coordination Chemistry and Ligand Design

This compound possesses multiple potential coordination sites, making it an interesting candidate for ligand design in coordination chemistry. uni-wuerzburg.de The primary donor atoms available for coordination to a metal center are the oxygen atom of the carbonyl group and the sulfur atom of the methylthio group. The presence of these two distinct donor sites allows the molecule to function as a monodentate or a bidentate chelating ligand.

When acting as a bidentate ligand, it can form a five-membered chelate ring with a metal ion through the sulfur and oxygen atoms. The stability and formation of such complexes depend on the nature of the metal ion, its preferred coordination geometry, and the steric and electronic properties of the ligand. The aromatic ring, along with the chloro and methylthio substituents, influences the electron density on the donor atoms, thereby modulating the ligand's σ-donating and π-accepting properties. nih.gov

The aldehyde functionality can also be derivatized, for instance, by condensation with amines to form Schiff bases. These Schiff base ligands derived from this compound would offer enhanced coordination capabilities, often acting as multidentate ligands that can stabilize a wide variety of transition metal ions in various oxidation states. rsc.org Such complexes are studied for their potential applications in catalysis, materials science, and as models for biological systems. nih.govrsc.org The design of these ligands allows for the fine-tuning of the electronic and steric environment around the metal center, which is crucial for controlling the reactivity and properties of the resulting coordination compounds. uni-wuerzburg.denih.gov

Investigations into Reaction Mechanisms and Kinetics

Elucidation of Rate-Determining Steps and Intermediates

The elucidation of reaction mechanisms involving this compound focuses on identifying key intermediates and the slowest, or rate-determining, step of the reaction sequence. For reactions involving the aldehyde group, such as nucleophilic addition or condensation reactions, the mechanism typically involves the initial attack of a nucleophile on the electrophilic carbonyl carbon.

For instance, in a base-catalyzed Knoevenagel condensation, the first step is the deprotonation of an active methylene compound by the base to form a carbanion (nucleophile). This nucleophile then attacks the carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide and elimination of a water molecule leads to the final product. Depending on the specific reactants and conditions, either the nucleophilic attack or the final dehydration step can be rate-determining.

In catalytic hydrogenation, the reaction is believed to occur via a Langmuir-Hinshelwood mechanism, where both hydrogen and the aldehyde are adsorbed onto the catalyst surface. osti.gov The reaction proceeds through the stepwise addition of adsorbed hydrogen atoms to the adsorbed benzaldehyde molecule. osti.gov Intermediates in this process would include a hemiacetal-like species on the catalyst surface. The rate-determining step can be influenced by factors such as hydrogen pressure, substrate concentration, and the nature of the catalyst and solvent. osti.gov

Influence of Substituent Effects on Reaction Rates and Selectivity (e.g., Hammett correlations)

The rates and selectivity of reactions involving this compound are significantly influenced by the electronic properties of the chloro and methylthio substituents. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for understanding these effects. libretexts.org In this equation, k and k₀ are the rate constants for the substituted and unsubstituted benzaldehyde, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. libretexts.orgdalalinstitute.com

The 4-chloro substituent is located meta to the aldehyde group and is moderately electron-withdrawing through its inductive effect (-I). The 3-methylthio substituent is ortho to the aldehyde group, and its effect is more complex, involving both inductive and resonance effects, as well as potential steric hindrance. For reactions centered on the aldehyde, the electronic effect of the meta-chloro group is generally more predictable using standard Hammett σ values. Electron-withdrawing groups make the carbonyl carbon more electrophilic, thus accelerating nucleophilic attack. researchgate.net This results in a positive ρ value for such reactions. researchgate.net

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para | Electronic Effect |

| -Cl | +0.37 | +0.23 | Electron-withdrawing (-I > +R) |

| -SCH₃ | +0.15 | -0.04 | Weakly electron-donating (+R > -I) |

| -NO₂ | +0.71 | +0.78 | Strongly electron-withdrawing (-I, -R) |

| -CH₃ | -0.07 | -0.17 | Electron-donating (+I) |

| -OCH₃ | +0.12 | -0.27 | Electron-donating (+R > -I) |

Source: Data compiled from established physical organic chemistry literature. These values help predict the electronic influence of substituents on reaction rates. dalalinstitute.comsemanticscholar.org

For a reaction like the Knoevenagel condensation, which is accelerated by electron-withdrawing groups that enhance the aldehyde's electrophilicity, the presence of the 4-chloro group on the benzaldehyde ring would be expected to increase the reaction rate. researchgate.net

Solvent Effects and Catalytic Enhancement Mechanisms

Solvents play a critical role in the reaction kinetics of this compound by solvating the reactants, intermediates, and transition states. The choice of solvent can dramatically alter reaction rates and, in some cases, the reaction pathway itself. For reactions involving polar or charged intermediates, polar solvents are generally preferred as they can stabilize these species, lowering the activation energy.

In the catalytic hydrogenation of benzaldehyde derivatives, for example, both protic and non-protic solvents can influence the reaction rate significantly. osti.gov Protic solvents like methanol or water can participate in hydrogen bonding, stabilizing the transition state of hydrogenation steps. osti.gov The rate of hydrogenation on a palladium catalyst has been shown to vary by an order of magnitude depending on the solvent, with reactivity increasing in the order: dioxane < tetrahydrofuran (B95107) < water < methanol. osti.gov This effect is attributed to the solvent's ability to moderate the binding strength of hydrogen to the catalyst surface. osti.gov

Catalytic enhancement is another key aspect. Aldehyde reactions are often catalyzed by acids or bases.

Acid catalysis: A proton source protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles.

Base catalysis: A base can deprotonate a pro-nucleophile, increasing its nucleophilicity, as seen in the Knoevenagel and aldol condensations.

In addition to acid-base catalysis, phase-transfer catalysts can be employed in reactions involving immiscible phases, enhancing reaction rates by transporting an anionic reagent from an aqueous phase to an organic phase where the benzaldehyde derivative is dissolved.

Derivatives and Advanced Molecular Architectures Derived from 4 Chloro 3 Methylthio Benzaldehyde

Design and Synthesis of Heterocyclic Compounds

The aldehyde group of 4-chloro-3-(methylthio)benzaldehyde is a primary site for reactions that lead to the formation of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

The synthesis of nitrogen-containing heterocycles often involves the condensation of an aldehyde with a molecule containing two or more nitrogen atoms. While specific examples starting from this compound are not extensively documented in the literature, established synthetic protocols for analogous benzaldehydes can be readily adapted.

Imidazoles: The Radziszewski reaction, or its modern variations, provides a general route to imidazoles. This involves the condensation of a 1,2-dicarbonyl compound (which can be derived from the aldehyde), an aldehyde, and ammonia (B1221849). Alternatively, a three-component reaction of this compound, a primary amine, and a source of cyanide can yield highly substituted imidazoles.

Pyrimidines: The Biginelli reaction is a classic one-pot cyclocondensation reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. Applying this to this compound would provide a straightforward entry to pyrimidine (B1678525) derivatives bearing the substituted phenyl ring.

Quinolines: Several methods, including the Combes, Doebner-von Miller, and Friedländer syntheses, can be employed to construct the quinoline (B57606) core. The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a plausible route. For instance, 2-amino-5-chloro-4-(methylthio)acetophenone, which can be synthesized from this compound, could be reacted with various carbonyl compounds to yield substituted quinolines.

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The 1,3-dicarbonyl precursor can be prepared from this compound through various methods, such as a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, followed by further functionalization.

Thiadiazoles: 2-Amino-1,3,4-thiadiazoles can be synthesized from the corresponding thiosemicarbazone of the aldehyde. The thiosemicarbazone of this compound can be prepared by reacting the aldehyde with thiosemicarbazide (B42300). Subsequent oxidative cyclization, for instance using ferric chloride or other oxidizing agents, would yield the desired 2-amino-5-(4-chloro-3-(methylthio)phenyl)-1,3,4-thiadiazole. sbq.org.br

Tetrazoles: The synthesis of 5-substituted tetrazoles can be achieved through the [3+2] cycloaddition of an azide (B81097) source with a nitrile. The nitrile, 4-chloro-3-(methylthio)benzonitrile, can be prepared from this compound via its oxime followed by dehydration. Reaction of this nitrile with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, would yield 5-(4-chloro-3-(methylthio)phenyl)tetrazole. nih.govwikipedia.org

Table 1: Plausible Synthetic Routes to Nitrogen-Containing Heterocycles from this compound

| Heterocycle | General Synthetic Method | Key Reactants with this compound (or its derivative) |

| Imidazole | Radziszewski Reaction | 1,2-dicarbonyl, ammonia |

| Pyrimidine | Biginelli Reaction | β-ketoester, urea/thiourea |

| Quinoline | Friedländer Synthesis | 2-aminoaryl ketone derivative, compound with active methylene group |

| Pyrazole | Knorr Pyrazole Synthesis | 1,3-dicarbonyl derivative, hydrazine |

| Thiadiazole | Oxidative cyclization of thiosemicarbazone | Thiosemicarbazide, oxidizing agent |

| Tetrazole | [3+2] Cycloaddition | Nitrile derivative, sodium azide |

The synthesis of sulfur-containing heterocycles from this compound is more directly reported in the literature, often leveraging the reactivity of the aldehyde group with sulfur-containing nucleophiles.

Thiosemicarbazones: These derivatives are readily prepared by the condensation of an aldehyde with thiosemicarbazide. The reaction of this compound with thiosemicarbazide in a suitable solvent like ethanol (B145695) typically proceeds with high yield to furnish this compound thiosemicarbazone. These compounds are of interest in their own right and as precursors to other heterocycles like thiadiazoles.

Thiazolidinones: Thiazolidin-4-ones can be synthesized through a one-pot, three-component reaction involving an aldehyde, an amine, and a mercaptoalkanoic acid, such as thioglycolic acid. This multicomponent approach allows for the generation of a diverse library of thiazolidinones by varying the amine component. The reaction of this compound, a primary amine, and thioglycolic acid would lead to the formation of 2-(4-chloro-3-(methylthio)phenyl)-3-substituted-thiazolidin-4-ones.

Table 2: Synthesis of Sulfur-Containing Heterocycles from this compound

| Heterocycle | Synthetic Method | Key Reactants | Product |

| Thiosemicarbazone | Condensation | This compound, Thiosemicarbazide | This compound thiosemicarbazone |

| Thiazolidinone | Three-component reaction | This compound, Primary amine, Thioglycolic acid | 2-(4-Chloro-3-(methylthio)phenyl)-3-substituted-thiazolidin-4-one |

Polymeric and Supramolecular Assemblies

The unique electronic and structural features of this compound also lend themselves to the construction of larger, more complex architectures such as polymers and supramolecular assemblies.

The aldehyde functionality of this compound can be utilized to incorporate this unit into polymer chains, thereby imparting specific properties to the resulting material. For instance, copolymerization of this compound with other monomers can lead to functional polymers. A notable example is the copolymerization of phthalaldehyde with substituted benzaldehydes, which yields functional, metastable polymers that can undergo rapid depolymerization under specific stimuli. youtube.comorganic-chemistry.org The incorporation of the 4-chloro-3-(methylthio)phenyl moiety could introduce interesting properties such as altered solubility, thermal stability, and potential for post-polymerization modification at the sulfur atom. Thiophene-based aldehyde derivatives have also been used to create functionalizable and adhesive semiconducting polymers. acs.orgresearchgate.net

The presence of both a halogen atom and a thioether group on the aromatic ring of this compound and its derivatives can drive self-assembly processes through non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, can play a significant role in organizing molecules in the solid state or in solution. mdpi.comrsc.org The sulfur atom of the methylthio group can also participate in various non-covalent interactions, including sulfur-aromatic interactions and coordination with metal ions. nih.govresearchgate.netrsc.org These interactions can be exploited to design and construct well-defined supramolecular architectures, such as molecular crystals, liquid crystals, and gels. The recognition of specific guest molecules within these assemblies is also a possibility, driven by a combination of these directional interactions. mdpi.comacs.org

Chiral Derivatives and Enantioselective Synthesis

The aldehyde group of this compound is a prochiral center, and its reaction with nucleophiles can lead to the formation of a new stereocenter. The development of enantioselective methods to control the stereochemical outcome of these reactions is a key area of research.

One common approach is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For example, this compound can be reacted with a chiral amine to form a chiral imine. Nucleophilic addition to this imine would then proceed with high diastereoselectivity, and subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have proven to be particularly effective in many asymmetric transformations. scielo.org.mxsigmaaldrich.com

Alternatively, enantioselective catalysis can be employed. This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For example, the enantioselective addition of organometallic reagents (e.g., dialkylzinc, organolithium, or Grignard reagents) to this compound can be achieved using a chiral ligand in catalytic amounts. mdpi.com The synthesis of chiral alcohols through the enantioselective hydration of styrenes, which are structurally related to benzaldehydes, has also been reported. nih.gov Such methods could potentially be adapted for the enantioselective synthesis of chiral secondary alcohols from this compound.

Conjugates and Hybrid Molecules for Specific Applications

The concept of creating conjugates and hybrid molecules involves chemically linking two or more distinct molecular entities to generate a new compound with enhanced or synergistic properties. This compound is a prime candidate for such molecular hybridization, where its core structure can be appended to other pharmacophores or functional moieties to target specific biological pathways or to develop novel materials.

Based on the reactivity of the aldehyde group, several classes of conjugates can be synthesized. These include, but are not limited to, Schiff bases, chalcones, and thiosemicarbazones. The synthesis of such derivatives from the isomeric 4-(methylthio)benzaldehyde (B43086) and other substituted benzaldehydes is well-documented, suggesting similar synthetic routes are applicable to this compound. nsf.govchemicalbull.com

Schiff Bases: The condensation reaction between an aldehyde and a primary amine forms a Schiff base, which contains a C=N double bond. Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. chemicalbull.com The reaction of this compound with various amines would yield a library of Schiff base conjugates. The biological activity of these conjugates would be influenced by the nature of the substituent on the amine.

Chalcones: Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone. They are recognized as precursors to flavonoids and exhibit diverse pharmacological effects, including anti-inflammatory and anticancer activities. nsf.gov Reacting this compound with different acetophenones would produce a series of chalcone (B49325) hybrids, where the substitution on both aromatic rings can be systematically varied to optimize for a specific biological target.

Thiosemicarbazones: The reaction of an aldehyde with a thiosemicarbazide results in the formation of a thiosemicarbazone. This class of compounds is known for its potent biological activities, including antiviral, antibacterial, and anticancer effects, often attributed to their ability to chelate metal ions. The synthesis of thiosemicarbazones from this compound would create hybrid molecules with the potential for significant therapeutic applications.

Table 1: Potential Conjugates and Hybrid Molecules Derived from this compound

| Derivative Class | General Structure | Potential Reactant | Potential Application Area |

| Schiff Base | Primary Amine (e.g., aniline (B41778) derivatives) | Antimicrobial, Anticancer | |

| Chalcone | Acetophenone (e.g., substituted acetophenones) | Anticancer, Anti-inflammatory | |

| Thiosemicarbazone | Thiosemicarbazide | Antiviral, Anticancer |

Note: The structures and applications are illustrative and based on the known reactivity of similar benzaldehydes.

Further research is required to synthesize and evaluate the specific biological activities and material properties of conjugates and hybrid molecules derived from this compound. The combination of the unique electronic and steric properties imparted by the chloro and methylthio substituents with other functional scaffolds holds promise for the development of novel and effective molecular architectures.

Theoretical and Computational Chemistry of 4 Chloro 3 Methylthio Benzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, primarily leveraging Density Functional Theory (DFT), are a cornerstone of modern chemical research. nih.gov For substituted benzaldehydes, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) are commonly employed to model molecular properties with a high degree of accuracy. researchgate.net These calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties that are often in good agreement with experimental data. researchgate.netnih.gov

The electronic properties of a molecule are critical to understanding its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

For analogous compounds like 5-chloro-2-hydroxy-3-methoxybenzaldehyde, time-dependent density functional theory (TD-DFT) has been used to determine these electronic parameters. researchgate.net Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electron-rich and electron-poor regions of the molecule. researchgate.netresearchgate.net This information helps in identifying the likely sites for nucleophilic and electrophilic attack. In 4-Chloro-3-(methylthio)benzaldehyde, the electronegative chlorine atom and the oxygen atom of the carbonyl group, along with the sulfur atom, are expected to significantly influence the charge distribution across the aromatic ring and the aldehyde functional group.

Table 1: Illustrative Electronic Properties from DFT Calculations for a Substituted Benzaldehyde (B42025) This table presents typical data obtained from DFT calculations on substituted benzaldehydes, illustrating the type of information generated for electronic structure analysis. Specific values for this compound would require dedicated computation.

| Parameter | Description | Illustrative Value (a.u.) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.25 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.08 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 0.17 |

| Dipole Moment | A measure of the net molecular polarity. | 1.0 - 4.0 Debye |

Source: Based on methodologies described in researchgate.netresearchgate.net.

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis involves identifying the different spatial arrangements (conformers) of the molecule and their relative energies. For molecules with rotatable bonds, such as the C-S bond of the methylthio group and the C-C bond connecting the aldehyde group to the ring, multiple conformers may exist.

Quantum chemical calculations, such as those using the B3LYP method, can determine the optimized geometry and relative stability of these conformers. mdpi.com MD simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformations in solution or other environments. This information is valuable for understanding how the molecule's shape influences its interactions with other molecules.

Quantum chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to verify experimental findings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.netnih.gov These predicted shifts, when compared to experimental spectra, can confirm the proposed structure of this compound and its derivatives.

IR Spectroscopy: Theoretical calculations using DFT can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the peaks observed in an infrared (IR) spectrum. While calculated frequencies are often systematically overestimated due to the harmonic approximation, they can be corrected using scaling factors to achieve excellent agreement with experimental data. nih.gov This allows for the confident assignment of vibrational modes to specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. researchgate.net These calculations yield the absorption wavelengths (λmax) and oscillator strengths, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements performed in various solvents. researchgate.net

Table 2: Predicted Spectroscopic Data Types from Computational Methods This table outlines the types of spectroscopic data that can be generated for this compound using established computational techniques.

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| NMR | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C chemical shifts (ppm) |

| IR | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational frequencies (cm⁻¹) and IR intensities |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Excitation energies (eV), absorption wavelengths (nm), oscillator strengths |

Source: Methodologies are detailed in researchgate.netnih.govresearchgate.net.

Reaction Pathway Modeling and Transition State Computations

Beyond static molecular properties, computational chemistry can elucidate the mechanisms of chemical reactions involving this compound.

DFT and ab initio methods are powerful tools for mapping the potential energy surface of a chemical reaction. nih.gov By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, researchers can construct a detailed reaction profile. This profile reveals the energy barriers (activation energies) for each step of a proposed mechanism.

For reactions involving this compound, such as its oxidation, reduction, or participation in condensation reactions, these calculations can validate or disprove a hypothesized mechanism. For instance, computations can help understand how the chloro and methylthio substituents electronically influence the reactivity of the aldehyde group, guiding the design of new synthetic methodologies. nih.gov

Computational modeling allows for the prediction of chemical reactivity and selectivity before experiments are conducted. nih.gov By comparing the activation energies for different potential reaction pathways, chemists can predict which products are most likely to form under a given set of conditions.

For this compound, this could involve predicting the regioselectivity of an electrophilic aromatic substitution or the stereoselectivity of a nucleophilic addition to the carbonyl group. These computational screenings can save significant time and resources by identifying the most promising substrates and reaction conditions, thereby accelerating the discovery of new reactions and the synthesis of complex molecules. nih.gov

Advanced Analytical Techniques for Characterization of 4 Chloro 3 Methylthio Benzaldehyde and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of 4-Chloro-3-(methylthio)benzaldehyde. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments. The aldehydic proton (CHO) is expected to appear as a singlet far downfield, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The methyl protons of the thioether group (-SCH₃) will present as a sharp singlet around 2.4-2.6 ppm. The aromatic region will show three distinct protons with splitting patterns dictated by their positions relative to the chloro and methylthio substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most deshielded signal corresponds to the carbonyl carbon of the aldehyde, typically appearing in the range of 190-195 ppm. The aromatic carbons will resonate between 125 and 145 ppm, with their exact shifts influenced by the electron-withdrawing chlorine atom and the electron-donating methylthio group. The methyl carbon of the -SCH₃ group is expected to appear upfield, around 15-20 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. COSY identifies proton-proton couplings within the aromatic ring, while HSQC correlates each proton signal with its directly attached carbon, confirming the C-H framework unambiguously.

Table 1: Predicted NMR Spectral Data for this compound Predicted values are based on data from analogous compounds such as 4-(methylthio)benzaldehyde (B43086) and various substituted chlorobenzaldehydes. chemicalbook.comrsc.orggrowingscience.comchemicalbook.com

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde H | ¹H NMR | 9.9 - 10.1 | Singlet (s) |

| Aromatic H's | ¹H NMR | 7.4 - 8.0 | Doublets (d) and Doublet of Doublets (dd) |

| Methyl H's | ¹H NMR | 2.4 - 2.6 | Singlet (s), 3H |

| Carbonyl C | ¹³C NMR | 190 - 195 | C=O |

| Aromatic C's | ¹³C NMR | 125 - 145 | Six distinct signals expected |

| Methyl C | ¹³C NMR | 15 - 20 | -SCH₃ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found between 1690 and 1715 cm⁻¹. Other key absorptions include the C-H stretch of the aldehyde proton around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (often appearing as a doublet), aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and the C-S and C-Cl stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations and the C-S bond often produce strong signals in the Raman spectrum. A detailed analysis of a structurally similar compound, 3-chloro-4-methoxybenzaldehyde, revealed characteristic bands for C=O stretching and Fermi resonance phenomena, which can also be expected for the title compound. nih.gov

Table 2: Key Vibrational Frequencies for this compound Data is inferred from characteristic group frequencies and studies on similar molecules like 3-chloro-4-methoxybenzaldehyde. nih.govresearchgate.net

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | IR | 2820-2850, 2720-2750 | Medium |

| Carbonyl C=O Stretch | IR, Raman | 1690-1715 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | IR, Raman | 1400-1600 | Medium to Strong |

| C-S Stretch | IR, Raman | 600-800 | Medium |

| C-Cl Stretch | IR, Raman | 650-850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzaldehyde (B42025) moiety contains chromophores that absorb UV radiation. The spectrum is expected to show two main absorption bands: a strong band at shorter wavelengths (around 250-280 nm) corresponding to the π→π* transition of the aromatic system conjugated with the carbonyl group, and a weaker band at longer wavelengths (around 310-340 nm) resulting from the n→π* transition of the carbonyl group's non-bonding electrons. The presence of the chloro and methylthio substituents will cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzaldehyde. Studies on Schiff bases derived from 4-(methylthio)benzaldehyde confirm that electronic absorption spectra are a key confirmation of the conjugated system. growingscience.com

Mass Spectrometry (MS, GC-MS, ESI-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak will be accompanied by a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Fragmentation Pattern: The fragmentation of the molecular ion is highly predictable. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion (M-1 peak), which is often the base peak. youtube.comlibretexts.org Another significant fragmentation is the loss of the formyl radical (-CHO), leading to an M-29 peak. Further fragmentation can involve the loss of the methyl group (-CH₃) from the thioether or cleavage of the C-S bond. massbank.eu

Soft Ionization: Techniques like Electrospray Ionization (ESI-MS), often coupled with liquid chromatography, are "softer" ionization methods that typically result in less fragmentation and a prominent protonated molecular ion peak [M+H]⁺. massbank.eursc.org This is particularly useful for confirming the molecular weight of derivatives.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. chromatographyonline.com Separation is typically achieved on a non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). A temperature program starting at a moderate temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) would effectively separate the compound from impurities with different boiling points. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and preparative separation. ekb.eg For this compound, reversed-phase HPLC is the method of choice. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from both more polar and less polar impurities. rsc.org Detection is typically performed using a UV detector set to the absorption maximum (λ_max) of the compound.

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

| GC | Column | 30m x 0.25mm, 0.25µm film (e.g., HP-5MS, Equity-1) rsc.org |

| Temperature Program | 100°C (hold 5 min), ramp 10°C/min to 300°C (hold 10 min) rsc.org | |

| Detector | FID, MS | |

| HPLC | Column | C18, 5 µm (e.g., 4.6 x 150 mm) ekb.eg |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with formic acid rsc.org | |

| Elution Mode | Gradient | |

| Detector | UV/Vis (PDA) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable and rapid method for monitoring the progress of chemical reactions, such as the synthesis of this compound and its derivatives. This technique allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system, or eluent. The choice of eluent is critical and is determined empirically to achieve optimal separation of the components. For compounds similar in polarity to this compound, non-polar to moderately polar solvent systems are often employed.

As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components. The position of each compound is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For instance, in the synthesis of various benzaldehyde derivatives, solvent systems such as ethyl acetate (B1210297)/hexane are commonly used. rsc.org The progress of a reaction can be monitored by comparing the Rf value of the product to that of the starting material. For example, the synthesis of thiophene (B33073) derivatives has been monitored using TLC with eluents like ethyl acetate/benzene (B151609) (1:1) and ethyl acetate/n-hexane (1:2), with visualization of the spots achieved in an iodine chamber. impactfactor.org

The following table illustrates a hypothetical TLC monitoring of a reaction to form a derivative of this compound.

| Time Point | Starting Material Spot (Rf) | Product Spot (Rf) | Observations |

| t = 0 min | 0.65 | - | Only the starting material is present. |

| t = 30 min | 0.65 | 0.40 | A new spot corresponding to the product appears, while the starting material spot is still intense. |

| t = 60 min | 0.65 | 0.40 | The intensity of the product spot has increased, and the starting material spot has diminished. |

| t = 120 min | - | 0.40 | The starting material spot is no longer visible, indicating the reaction is complete. |

This data is representative and serves as an example of how TLC is used for reaction monitoring.

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of a Schiff base derivative of 4-(methylthio)benzaldehyde has been determined using single-crystal X-ray diffraction. researchgate.net Such analyses reveal detailed structural information. In the case of a dinuclear Cu(II) complex of a Schiff base derived from 4-(methylthio)benzaldehyde, X-ray analysis showed a distorted square pyramidal coordination geometry around the central copper ion. researchgate.net The study also detailed various intermolecular interactions that lead to the formation of supramolecular structures. researchgate.net

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

Below is a table of hypothetical crystallographic data that could be obtained for a derivative of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

This data is representative of a typical crystallographic analysis and does not correspond to this compound itself.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This data is crucial for confirming the molecular formula of a newly synthesized compound, such as this compound, and for assessing its purity.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products, such as carbon dioxide, water, nitrogen oxides, and sulfur dioxide, are then separated and quantified. From these measurements, the percentage of carbon, hydrogen, nitrogen, and sulfur in the original sample can be calculated. The percentage of other elements, like chlorine, is often determined by other methods.

For a pure sample of this compound (C8H7ClOS), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from elemental analysis should closely match these theoretical values, typically within a margin of ±0.4%.

The following table presents the theoretical and hypothetical experimental elemental analysis data for this compound.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 51.48 | 51.52 |

| Hydrogen (H) | 3.78 | 3.81 |

| Chlorine (Cl) | 19.00 | 18.95 |

| Oxygen (O) | 8.57 | Not Determined |

| Sulfur (S) | 17.18 | 17.22 |

The experimental data is hypothetical and for illustrative purposes. In many elemental analyses, the percentage of oxygen is not directly measured but is inferred.

This close agreement between the calculated and found values would provide strong evidence for the successful synthesis and purity of this compound. This technique is routinely reported in the chemical literature for the characterization of new compounds. researchgate.netresearchgate.net

Research Applications of 4 Chloro 3 Methylthio Benzaldehyde and Its Derivatives Excluding Clinical/safety/dosage

Building Blocks for Complex Organic Molecules

4-Chloro-3-(methylthio)benzaldehyde is a valuable starting material for the synthesis of a wide array of complex organic molecules. Its aldehyde functionality is particularly useful for forming new carbon-carbon and carbon-nitrogen bonds, while the chloro and methylthio groups can be modified or can influence the electronic properties and reactivity of the resulting molecules.

The aldehyde group in this compound is a key feature for its use in the synthesis of various ligands capable of coordinating with metal ions. These ligands are crucial in the development of new catalysts, sensors, and materials with specific electronic or optical properties.

Thiosemicarbazone Ligands: Thiosemicarbazones are a class of ligands known for their ability to form stable complexes with a wide range of transition metals. The synthesis of thiosemicarbazone ligands typically involves the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. This compound can react with thiosemicarbazide or its derivatives to form the corresponding thiosemicarbazone. These ligands are of significant interest due to their diverse coordination chemistry and potential applications. The presence of the sulfur atom from the methylthio group, in addition to the sulfur and nitrogen atoms of the thiosemicarbazone moiety, can lead to ligands with unique coordination properties.

The general reaction for the formation of a thiosemicarbazone from an aldehyde is as follows: R-CHO + H2N-NH-C(=S)-NH2 → R-CH=N-NH-C(=S)-NH2 + H2O